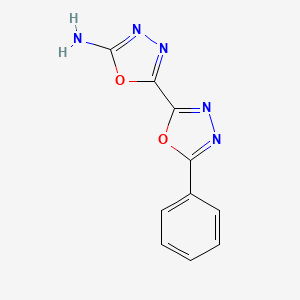

5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

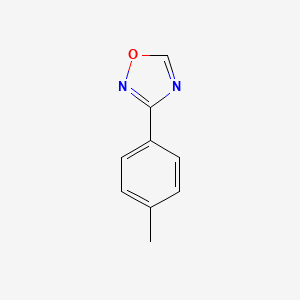

1,3,4-Oxadiazole derivatives are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .

Synthesis Analysis

The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride .Chemical Reactions Analysis

The chemical reactions of 1,3,4-oxadiazole derivatives are diverse and depend on the specific compound. For example, some 1,3,4-oxadiazole derivatives have shown potent antibacterial activity, which was correlated with their physicochemical and structural properties .Scientific Research Applications

Synthesis and Biological Evaluation

- A series of derivatives of 1,3,4-oxadiazol-2-amine, including the compound of interest, have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. Notably, certain derivatives exhibited significant activities in these areas (Sharma, Kumar, & Pathak, 2014).

Chemical Characterization

- Another study focused on the synthesis and characterization of a range of 1,3,4-oxadiazol-2-amine compounds. These derivatives were characterized using various spectral studies and elemental analysis (Verma, Awasthi, & Jain, 2022).

Crystal Structure Analysis

- The crystal structure of N-Substituted-5-aryl-1,3,4-oxadiazole-2-amine was analyzed, providing insights into its molecular structure and confirming its classification as a 1,3,4-oxadiazole derivative rather than a 1,4-dihydro-1,2,4,5-tetrazine derivative (Li-min, 2010).

Conformational Studies

- Research has been conducted on new N-aminomethylation compounds derived from 5-phenyl-1,3,4-oxadiazole-2-thione. This included investigating the conformational isomers of certain derivatives, providing insights into their structural stability and conformational behavior (Roman, Agache, Manciulea, & Dumitrescu, 2007).

Applications in Antimicrobial and Antioxidant Activities

- Several derivatives of 1,3,4-oxadiazol-2-amine have been synthesized and tested for their antimicrobial and antioxidant activities. These studies have identified compounds with promising antibacterial, antifungal, and radical scavenging properties (Verma, Saundane, & Meti, 2019), (Saundane, Verma, & Katkar, 2013).

Antifungal Evaluation

- A study involved the synthesis of 1,3,4-oxadiazole derivatives and their evaluation against various human pathogenic fungal strains. This research has contributed to the understanding of their potential as antifungal agents (Nimbalkar, Tupe, Vázquez, Khan, Sangshetti, & Nikalje, 2016).

Anthelmintic Activity

- Research on 1,3,4-oxadiazole derivatives has also included studies on their anthelmintic activity. This highlights the potential of these compounds in developing treatments for parasitic worm infections (Patel, Jayachandran, Shah, Javali, & Sreenivasa, 2010).

Molecular Docking Studies

- Molecular docking studies have been conducted to evaluate the interaction of oxadiazole compounds with biological targets. This approach is crucial in understanding their potential as medicinal compounds (Gul, Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017), (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

Photo- and Electro-Active Material Research

- Studies have also explored the phase structure and fluorescence of oxadiazole derivatives, indicating their potential as multifunctional materials for photo- and electro-active devices (Mochizuki, Hasui, & Ikeda, 2005).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with electron-deficient species .

Mode of Action

It is known that similar compounds can interact with their targets through a “turn-off” fluorescence response .

Biochemical Pathways

Similar compounds have been shown to interact with common nitro-explosive components .

Result of Action

Similar compounds have been shown to have a well-pronounced “turn-off” fluorescence response towards common nitro-explosive components .

Action Environment

It is known that similar compounds can interact with their targets in a variety of environments .

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

It is possible that the compound could influence cell function by interacting with cell signaling pathways, influencing gene expression, or altering cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Properties

IUPAC Name |

5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-10-15-14-9(17-10)8-13-12-7(16-8)6-4-2-1-3-5-6/h1-5H,(H2,11,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFDQYCVZZJBBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=NN=C(O3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356501.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356503.png)

![N-(3-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356504.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2356507.png)

![1-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2356508.png)

![1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2356512.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2356518.png)

![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid](/img/structure/B2356519.png)

![N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356520.png)